Desmethoxycentaureidin

描述

Desmethoxycentaureidin is a natural compound with multiple pharmacological activities that make it an attractive candidate for drug development . Its anti-inflammatory, analgesic, antitumor, antimicrobial, antioxidant, and hepatoprotective effects have been demonstrated in various preclinical studies .

Synthesis Analysis

The synthesis of Desmethoxycentaureidin has been described in the literature . The process involves the use of 2, 4-Dibenzyloxy-3-Methoxy-6-Oxyacetophenon .Molecular Structure Analysis

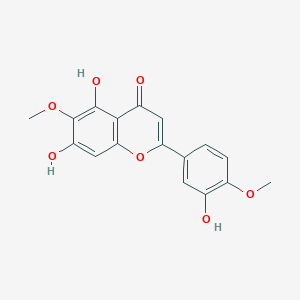

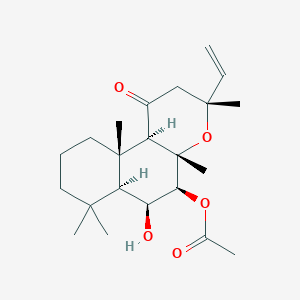

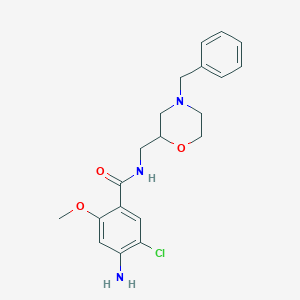

Desmethoxycentaureidin has a molecular formula of C17H14O7 . Its molecular weight is 330.29 g/mol . The compound’s structure includes a chromen-4-one moiety and methoxyphenyl group .科学研究应用

Phenolics Biosynthesis

Desmethoxycentaureidin plays a significant role in the phenolics biosynthetic plasticity of certain plants like Artemisia alba Turra . It’s involved in the alteration of in vitro morphogenesis, which is a crucial process in plant tissue culture techniques . The changes in root system development and callusogenesis are related to targeted alterations of flavones/flavonols ratios and esterification degree of caffeoylquinic acids .

Anti-Inflammatory Properties

Desmethoxycentaureidin has been found to exhibit anti-inflammatory properties . This makes it a potential candidate for the development of new drugs or therapies aimed at treating inflammatory conditions .

Analgesic Effects

In addition to its anti-inflammatory properties, Desmethoxycentaureidin also exhibits analgesic effects . This suggests that it could be used in the development of pain management treatments .

Antitumor Activity

Desmethoxycentaureidin has shown potential in the field of oncology due to its antitumor properties . Further research is needed to fully understand its mechanisms of action and potential applications in cancer treatment .

Antimicrobial Properties

Desmethoxycentaureidin has demonstrated antimicrobial properties . This suggests that it could be used in the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria .

Antioxidant Activity

Desmethoxycentaureidin also exhibits antioxidant activity . Antioxidants are important in the prevention of cellular damage caused by free radicals, and thus, Desmethoxycentaureidin could have potential applications in the prevention of diseases associated with oxidative stress .

Hepatoprotective Effects

Desmethoxycentaureidin has been found to have hepatoprotective effects . This suggests that it could be used in the treatment of liver diseases or in the development of drugs aimed at protecting the liver from damage .

Phytochemical Studies

Desmethoxycentaureidin has been isolated from the aqueous methanolic extract of the aerial parts of Teucrium pilosum along with other flavonoids . This highlights its importance in phytochemical studies and its potential use in the development of plant-based therapies .

作用机制

Desmethoxycentaureidin is a natural compound found in the aerial parts of Centaurea maculosa, a plant species belonging to the Asteraceae family . This compound has been reported to have multiple pharmacological activities, making it an attractive candidate for drug development .

Target of Action

Desmethoxycentaureidin primarily targets HeLa cells, a type of human cancer cell . It shows high inhibitory activity against the growth of these cells .

Mode of Action

Desmethoxycentaureidin exerts its effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . These cytokines play a crucial role in the inflammatory response, and their inhibition can help reduce inflammation.

Result of Action

The primary result of desmethoxycentaureidin’s action is the inhibition of HeLa cell growth . This suggests that it may have potential as an antitumor agent. Additionally, its anti-inflammatory effects could have broad implications for conditions characterized by inflammation .

安全和危害

Safety data sheets recommend avoiding dust formation and breathing mist, gas or vapours when handling Desmethoxycentaureidin . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

属性

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-12-4-3-8(5-9(12)18)13-6-10(19)15-14(24-13)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWFILUULGOFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethoxycentaureidin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the antiproliferative activity of desmethoxycentaureidin and against which cancer cell lines has it shown efficacy?

A1: [, ] Desmethoxycentaureidin has demonstrated antiproliferative activity against several cancer cell lines in vitro. Specifically, it exhibited potent activity against human uterine carcinoma (HeLa) cells with a GI50 value of 9 µM [, ]. Additionally, it displayed moderate activity against murine melanoma (B16F10) cells with a GI50 value of 10 µM []. This suggests desmethoxycentaureidin holds potential as a lead compound for further development in cancer research.

Q2: How does the structure of desmethoxycentaureidin influence its antiproliferative activity?

A2: [] Studies have investigated the structure-activity relationship (SAR) of desmethoxycentaureidin and related flavones. The presence of hydroxyl groups at positions 5, 7, and 3' on the flavone skeleton appears crucial for its antiproliferative activity. Modifications to the methoxy substitution pattern on the flavone ring can significantly influence potency against different cancer cell lines. Further research exploring SAR could optimize the structure for enhanced activity and selectivity.

Q3: In what plant species can desmethoxycentaureidin be found?

A3: [, , ] Desmethoxycentaureidin has been isolated from several plant species, highlighting its potential as a naturally occurring bioactive compound. It has been identified in Lippia canescens [], Lantana montevidensis [], and Artemisia alba []. The presence of desmethoxycentaureidin in these diverse plant species suggests a potential role in plant defense mechanisms and warrants further investigation into its ecological significance.

Q4: What is the molecular formula and weight of desmethoxycentaureidin?

A4: Desmethoxycentaureidin possesses the molecular formula C16H12O6 and has a molecular weight of 300.26 g/mol.

Q5: Are there any synthetic routes available for the preparation of desmethoxycentaureidin?

A5: [] Yes, desmethoxycentaureidin can be synthesized. One established method utilizes 2,4-dibenzyloxy-6-hydroxy-3-methoxyacetophenone as a starting material, which undergoes a series of reactions including esterification, diketone formation, cyclization, and hydrogenolysis to yield the desired flavone. This synthetic route provides access to desmethoxycentaureidin and enables further derivatization for structure-activity relationship studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)

![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)

![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)